Tetrapropylstannane

説明

Tetrapropylstannane, also known as this compound, is a useful research compound. Its molecular formula is C12H28Sn and its molecular weight is 291.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tetrapropylstannane (TePT) is an organotin compound that has garnered interest due to its unique biological properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

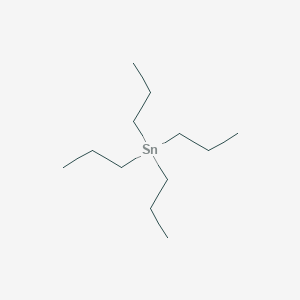

This compound is a tetraalkylstannane with the chemical formula . It consists of a tin atom bonded to four propyl groups. Its structure is critical for its biological activity, influencing how it interacts with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly in relation to its effectiveness against various fungal strains.

The antifungal activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : Organotin compounds can integrate into fungal cell membranes, altering their permeability and leading to cell lysis.

- Enzyme Inhibition : TePT may inhibit key enzymes involved in fungal metabolism, disrupting essential biochemical pathways.

Case Studies

-

Study on Morinda Citrifolia Extracts :

A significant study identified this compound as one of the major components in the extract of Morinda citrifolia (noni fruit). The extract demonstrated notable antifungal activity against Candida albicans and Candida krusei, with inhibition zones measuring up to 14.0 mm and 11.7 mm, respectively. This study utilized the disc diffusion method to assess antifungal efficacy and highlighted the potential role of this compound in enhancing the extract's antifungal properties . -

Surface Modification Studies :

Research involving the treatment of gold surfaces with solutions of tetraalkylstannanes, including this compound, showed that these compounds could form self-limiting monolayers on surfaces. This property is significant for biomedical applications where surface characteristics can influence bacterial and fungal adhesion .

Comparative Analysis of Antifungal Efficacy

The following table summarizes the antifungal efficacy of this compound compared to other organotin compounds:

| Compound | Target Organism | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 14.0 | Membrane disruption |

| Candida krusei | 11.7 | Enzyme inhibition | |

| Dibutyltin | Candida albicans | 12.5 | Membrane disruption |

| Tributyltin | Candida tropicalis | 15.0 | Membrane disruption |

科学的研究の応用

Medicinal Chemistry

Antifungal Activity : Tetrapropylstannane has been studied for its antifungal properties, particularly in relation to the Pdr5p transporter in Saccharomyces cerevisiae. Research indicates that TPT serves as a substrate for Pdr5p, which is involved in multidrug resistance mechanisms. In comparative studies, tetrapropyltin (TPT) was found to be a significantly better substrate than tripropyltin chloride, demonstrating its potential in overcoming drug resistance in fungal pathogens .

Mechanism of Action : The mechanism by which TPT exerts its antifungal effects is linked to its ability to interact with cellular transport proteins. Studies have shown that TPT can influence the transport of various substrates across cell membranes, potentially leading to increased sensitivity of fungal cells to other antifungal agents .

Materials Science

Surface Modification : this compound is utilized in the modification of surfaces, particularly in the creation of self-assembled monolayers (SAMs) on gold substrates. The formation of these monolayers enhances the stability and functionality of surfaces for various applications, including sensors and electronic devices. The kinetic studies of TPT reveal that it can form stable films that resist oxidation and improve charge transfer properties .

Electrochemical Properties : Research indicates that TPT-modified surfaces exhibit improved electrochemical characteristics. The charge-transfer resistance measured through cyclic voltammetry shows that TPT can effectively block electrode surfaces while maintaining desirable conductivity levels, making it suitable for use in electrochemical sensors .

Environmental Studies

Toxicology and Environmental Impact : As an organotin compound, this compound's environmental impact has been a subject of investigation. Studies have highlighted the toxicological effects associated with organotin compounds, including their potential endocrine-disrupting properties. Understanding the environmental fate and toxicity of TPT is crucial for assessing its safety and regulatory compliance .

Biodegradation Studies : Research into the biodegradation of organotin compounds, including TPT, has shown varying rates of degradation under different environmental conditions. These studies are essential for evaluating the long-term ecological risks posed by TPT and similar compounds .

Case Studies

特性

IUPAC Name |

tetrapropylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQCWAIEHVRCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Sn](CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176160 | |

| Record name | Stannane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-98-9 | |

| Record name | Tetrapropylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetrapropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How can the mechanism of electrophilic substitution reactions involving Tetra-n-propyltin be investigated using thermodynamic parameters?

A1: [] Research suggests that analyzing the electrostatic contribution to the free energy of activation (ΔGe°) for the reaction of organotin compounds like Tetra-n-propyltin with electrophiles like mercury(II) chloride can offer insights into the reaction mechanism. Specifically, a high ΔGe° value, indicating significant charge separation in the transition state (δ±), supports an open transition state mechanism (SE2(open)). Studies have shown relatively large δ± values (around 0.55 for Tetra-n-propyltin) during its reaction with mercury(II) chloride, favoring the SE2(open) mechanism over a cyclic one (SE2(cyclic)). []

Q2: What are the implications of understanding the charge separation in the transition state of reactions involving Tetra-n-propyltin?

A2: [] Determining the degree of charge separation (δ±) in the transition state of reactions involving Tetra-n-propyltin provides valuable insight into the reaction pathway. For instance, a high δ± value during the electrophilic substitution with mercury(II) chloride points towards a more ionic and dissociative mechanism like SE2(open). This knowledge can be further applied to predict the reactivity of Tetra-n-propyltin in other similar reactions and help design more efficient synthetic strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。